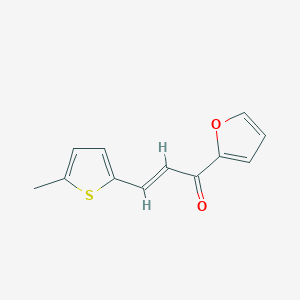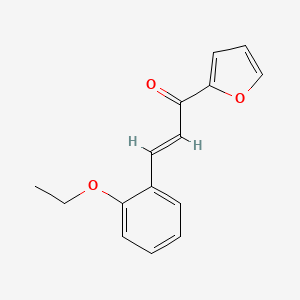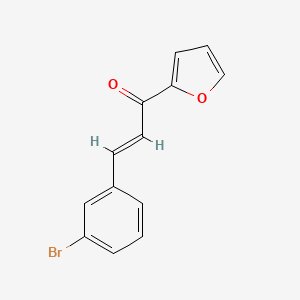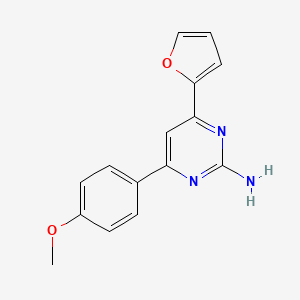
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, also known as 4-MMPT, is an organosulfur compound that has become increasingly popular in scientific research. It is a member of the pyrimidine family of compounds and is known for its versatility in a variety of applications. This compound has been used to study the structure and function of proteins and nucleic acids, as well as its potential use in drug development.
科学研究应用
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications, including the study of proteins and nucleic acids. It has been used to study the structure and function of proteins, as well as to investigate the interactions between proteins and nucleic acids. In addition, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has also been used to study the binding of ligands to proteins, as well as to investigate the mechanism of action of drugs.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine binds to proteins and nucleic acids through hydrogen bonding and electrostatic interactions. These interactions can result in changes in the structure and function of the protein or nucleic acid, which can then lead to changes in the activity of the protein or nucleic acid.
Biochemical and Physiological Effects
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has also been shown to have anti-inflammatory and anti-oxidant activities, as well as to have the potential to modulate the activity of the immune system.
实验室实验的优点和局限性
The use of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a relatively low toxicity. However, there are also some limitations to its use. For example, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine can be difficult to purify and can be difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine research. For example, further research could be conducted to investigate the mechanism of action of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine and to better understand its effects on biochemical and physiological processes. In addition, further research could be conducted to determine the potential therapeutic applications of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, as well as to investigate its potential use in drug development. Finally, further research could be conducted to investigate the potential use of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine in the synthesis of new compounds.
合成方法
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine can be synthesized through a three-step process. First, 4-methoxyphenylhydrazine is reacted with 5-methylthiophen-2-yl acetate in an aqueous solution of sodium hydroxide. This reaction yields 4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine. The second step involves the reaction of the amine with acetic anhydride in the presence of sodium acetate, which yields the desired 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine. Finally, the product is purified by recrystallization from methanol.
属性
IUPAC Name |
4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-8-15(21-10)14-9-13(18-16(17)19-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXGWUKJUWCSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














